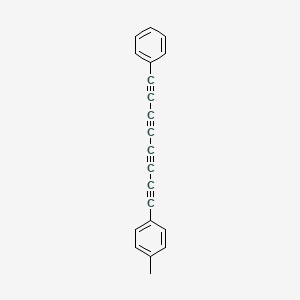
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)-: is an organic compound characterized by a benzene ring substituted with a methyl group and a phenyl-octatetraynyl chain. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- typically involves multi-step organic reactions. One common method is the Sonogashira coupling reaction , which is used to form carbon-carbon bonds between terminal alkynes and aryl halides. The reaction conditions often include a palladium catalyst, a copper co-catalyst, and an amine base in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting alkynes to alkanes.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring reacts with electrophiles such as halogens, nitro groups, or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with Palladium (Pd) catalyst
Substitution: Halogens (Cl₂, Br₂), Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
Major Products
Oxidation: Carboxylic acids, Ketones
Reduction: Alkanes
Substitution: Halogenated benzenes, Nitrobenzenes, Sulfonated benzenes
Scientific Research Applications
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- involves its interaction with molecular targets through π-π stacking, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-methyl-4-(phenylmethyl)
- Benzene, 1-methyl-4-(1-phenylethenyl)
- Benzene, 1-methyl-4-(4-phenyl-1,3-butadienyl)
Uniqueness
Benzene, 1-methyl-4-(8-phenyl-1,3,5,7-octatetraynyl)- is unique due to its extended conjugated system, which imparts distinct electronic properties and reactivity compared to other similar compounds. This extended conjugation can enhance its stability and make it a valuable intermediate in the synthesis of complex organic molecules.
Properties
CAS No. |
879560-20-0 |
|---|---|
Molecular Formula |
C21H12 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
1-methyl-4-(8-phenylocta-1,3,5,7-tetraynyl)benzene |
InChI |
InChI=1S/C21H12/c1-19-15-17-21(18-16-19)14-8-5-3-2-4-7-11-20-12-9-6-10-13-20/h6,9-10,12-13,15-18H,1H3 |
InChI Key |
QVZSMIVQMHQXQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C#CC#CC#CC#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


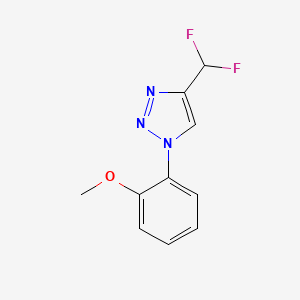

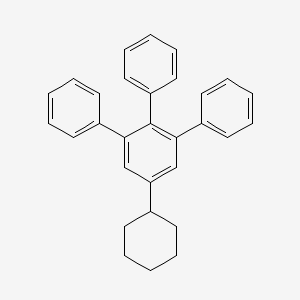

![Benzothiazole, 2-[[(2R)-2-methoxy-4-pentynyl]thio]-](/img/structure/B15169213.png)
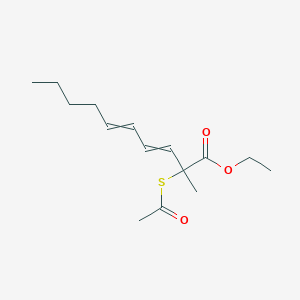
![1H-Benz[e]indole, 2,3-dihydro-1,1,2-trimethyl-](/img/structure/B15169222.png)
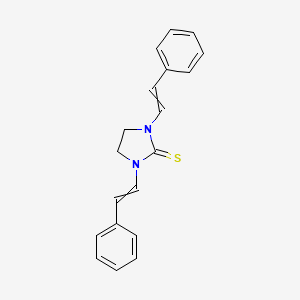
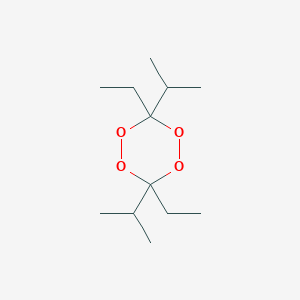
![Phosphonic acid, [[4-hydroxy-2-(6-phenyl-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B15169251.png)
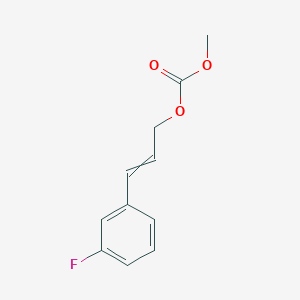
![1-[2,6-Di(propan-2-yl)phenyl]-4,5-dimethyl-1H-imidazole](/img/structure/B15169267.png)

![1,3-Dimethyl-8-propylpyrrolo[3,2-G]pteridine-2,4-dione](/img/structure/B15169275.png)
